1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride
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Overview
Description
1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the triazole ring.
Formation of Methanamine Derivative: The methanamine group is introduced through a reaction with formaldehyde and a suitable amine source.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as triazole N-oxides.
Reduction: Formation of reduced derivatives such as triazole hydrides.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride is unique due to its specific structural features, including the presence of the methanamine group and the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11Cl3N4 |
---|---|
Molecular Weight |
281.6 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H9ClN4.2ClH/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9;;/h1-4H,5,11H2,(H,12,13,14);2*1H |
InChI Key |
SNJNHTRNJQJONY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)Cl.Cl.Cl |
Origin of Product |
United States |
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